molecular formula C8H6BrN B1282943 3-Bromo-4-methylbenzonitrile CAS No. 42872-74-2

3-Bromo-4-methylbenzonitrile

Cat. No. B1282943
CAS RN: 42872-74-2
M. Wt: 196.04 g/mol
InChI Key: VXUMRYMTYKDWMO-UHFFFAOYSA-N
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Description

3-Bromo-4-methylbenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by a bromine atom and a methyl group attached to a benzene ring with a nitrile functional group. Although the provided papers do not directly discuss 3-Bromo-4-methylbenzonitrile, they offer insights into similar compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 3-Bromo-4-methylbenzonitrile, can be inferred from the methods described for related compounds. For instance, a two-step synthesis involving palladium-catalyzed arylation and acidic deprotection/cyclization sequences is mentioned for substituted 3-aminoindazoles from 2-bromobenzonitriles . Additionally, an improved synthesis involving Sonogashira coupling is described for a bromomethylthiazolyl-ethynyl derivative of benzonitrile . These methods suggest that similar palladium-catalyzed reactions or coupling strategies could potentially be applied to synthesize 3-Bromo-4-methylbenzonitrile.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-methylbenzonitrile can be analyzed through spectroscopic methods, as demonstrated for 4-Bromo-3-methylbenzonitrile . Density Functional Theory (DFT) calculations, FTIR, and FT-Raman spectroscopy are valuable tools for determining the electronic structure and vibrational frequencies of such compounds. These techniques could be used to analyze the molecular structure of 3-Bromo-4-methylbenzonitrile as well.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzonitriles can be diverse. For example, the biotransformation of 3,5-dibromo-4-hydroxybenzonitrile under various anaerobic conditions leads to reductive debromination and further degradation to phenol and carbon dioxide . This suggests that 3-Bromo-4-methylbenzonitrile may also undergo reductive debromination and interact with biological systems, although the presence of the methyl group could influence its reactivity and degradation pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-methylbenzonitrile can be deduced from studies on similar compounds. For instance, the crystal structure analysis of 4-bromo-3-fluorobenzonitrile provides insights into the intermolecular interactions and stability of the crystal packing . The synthesis of tritiated bromobenzene derivatives, including bromobenzonitriles, indicates the potential for isotopic labeling, which could be useful for tracking the environmental fate or biological activity of 3-Bromo-4-methylbenzonitrile . Additionally, the pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile, such as good brain-blood barrier penetration, suggest that 3-Bromo-4-methylbenzonitrile might also exhibit similar properties, making it a candidate for further biological studies .

Scientific Research Applications

Spectroscopic Investigations

  • Experimental and Theoretical Studies : 3-Bromo-4-methylbenzonitrile (and related compounds) have been studied for their electronic structure, vibrational properties, and other characteristics using Density Functional Theory (DFT) and spectroscopic methods like FTIR and FT-Raman (Shajikumar & R. Raman, 2018).

Reactivity and Substitution Studies

  • Nucleophilic Fluorination : Research on derivatives of 3-Bromo-4-methylbenzonitrile (like meta-halo derivatives) revealed their reactivity towards aromatic nucleophilic substitution, demonstrating the use of these compounds in synthetic chemistry (N. Guo et al., 2008).

Thermochemical Properties

  • Enthalpies of Formation : The gas-phase enthalpies of formation and vaporization enthalpies of various methylbenzonitriles (including similar compounds to 3-Bromo-4-methylbenzonitrile) have been studied, providing insight into their thermochemical properties (K. Zaitseva et al., 2015).

Biotransformation Studies

  • Anaerobic Biodegradability : Compounds similar to 3-Bromo-4-methylbenzonitrile, like bromoxynil, have been examined under various anaerobic conditions, revealing insights into their environmental degradation and transformation processes (V. Knight et al., 2003).

Synthesis and Application in New Products

  • New Pesticide Development : The synthesis of derivatives like 3-fluoro-4-methylbenzonitrile has been explored for potential use in the development of new pesticides, highlighting the practical applications of these compounds in agriculture (L. Min, 2006).

Molecular and Crystal Studies

  • Non-Linear Optical Activity : Investigations into the molecular geometry, atomic charges, and optical properties of similar compounds provide insights into their potential applications in non-linear optics and related fields (N. Suni et al., 2018).

Mechanisms of Herbicide Action

  • Cytosol Acidification in Plant Cells : Studies on bromoxynil, a compound structurally related to 3-Bromo-4-methylbenzonitrile, have explored its mechanism of action in inducing plant cell death, providing valuable information for agricultural applications (H. Morimoto & T. Shimmen, 2008).

Advanced Material Synthesis

  • Flexible and Plastically Deformable Crystals : Research has been conducted on the bending properties and deformability of crystals of compounds like 4-Bromobenzonitrile, which may have implications for the design of new materials (L. O. Alimi et al., 2018).

Safety And Hazards

3-Bromo-4-methylbenzonitrile is classified as Acute Tox. 4 for oral, dermal, and inhalation routes . It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUMRYMTYKDWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554101
Record name 3-Bromo-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylbenzonitrile

CAS RN

42872-74-2
Record name 3-Bromo-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Bromo-4-methyl-benzoic acid (3 g) in toluene (75 ml) was treated with oxalyl chloride (10 ml) and DMF (4 drops). The mixture was then stirred at 20 C for 3 h. and then the solvent evaporated giving a yellow solid. This in turn was dissolved in THF (30 ml) containing N-methyl-morpholine (1.5 ml). Aqueous ammonia (0.880, 40 ml) was then added and the mixture stirred for 18 h. The THF was then evaporated and the resulting amide intermediate collected by filtration as a colourless solid (2.9 g). This material was then suspended in thionyl chloride (35 ml) and was heated to 85 C for 6 h. The excess reagent was then evaporated and the residue purified on silica gel. Elution with 5-50% ethyl acetate in hexane gave the title compound as a white solid (1.4 g)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Z Ahmadvand, M Bayat - Mendeleev Communications, 2023 - Elsevier
… methyl3-phenylbenzonitrile 2 from 3-bromo-4-methylbenzonitrile 1 and the abovementioned … The initializing reactants, Pd0–NHC and 3-bromo-4-methylbenzonitrile 1, are situated at 0.0 …
Number of citations: 0 www.sciencedirect.com
RG Raman - shodhganga.inflibnet.ac.in
In recent years, the search for obtaining high efficient non-linear materials plays a vital role in the fields of developing technologies like communication, signal processing and optical …
Number of citations: 0 shodhganga.inflibnet.ac.in
E Silarska, AM Trzeciak, J Pernak… - Applied Catalysis A …, 2013 - Elsevier
… Similarly, the conversion of 2-bromo-4-methylbenzonitrile was slightly higher than that of 3-bromo-4-methylbenzonitrile (Table 2). … 3-bromo-4-methylbenzonitrile 93 93 94 …
Number of citations: 35 www.sciencedirect.com
E Silarska, AM Trzeciak, J Pernak… - Applied Catalysis A …, 2013 - researchgate.net
… Similarly, the conversion of 2-bromo-4-methylbenzonitrile was slightly higher than that of 3-bromo-4-methylbenzonitrile (Table 2… 100 3-bromo-4-methylbenzonitrile …
Number of citations: 0 www.researchgate.net
B Qu, X Wei, X Zeng, BS Yang… - … Process Research & …, 2021 - ACS Publications
… (1) It started with an S N Ar reaction of 3-bromo-4-methylbenzonitrile (2) and 2-phenylsulfonylpyridine (3) in the presence of a base to establish the required benzylpyridine linkage in 4. …
Number of citations: 5 pubs.acs.org
X Wei, B Qu, X Zeng, J Savoie… - Journal of the …, 2016 - ACS Publications
… The total synthesis of the target molecule was achieved in 7 steps with 38% overall yield starting from 3-bromo-4-methylbenzonitrile (4b). The key feature of the synthesis is a sequence …
Number of citations: 54 pubs.acs.org
M Osińska, A Gniewek, AM Trzeciak - Journal of Molecular Catalysis A …, 2016 - Elsevier
Palladium PEPPSI-type complexes with small NHC ligand were applied as catalyst precursors in cross-coupling reactions forming a wide range of non-symmetric biaryls with high yields…
Number of citations: 39 www.sciencedirect.com
A Herrera, A Riano, R Moreno, B Caso… - The Journal of …, 2014 - ACS Publications
The reaction of equimolecular amounts of a nitrile and triflic anhydride or triflic acid at low temperature produces an intermediate nitrilium salt that subsequently reacts with 2 equiv of a …
Number of citations: 37 pubs.acs.org
A Mashweu - 2020 - wiredspace.wits.ac.za
The focus of this research was the nitrile degrading enzymes nitrile hydratases (NHase) and whole cell nitrilases. NHases and whole cell nitrilases have not been as extensively applied …
Number of citations: 2 wiredspace.wits.ac.za
G Hao, H Li, F Yang, D Dong, Z Li, Y Ding… - Bioorganic & Medicinal …, 2021 - Elsevier
Pneumonia caused by bacterium S. pneumoniae is a severe acute respiratory infectious disease with high morbidity and mortality, especially for children and immunity-compromised …
Number of citations: 8 www.sciencedirect.com

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